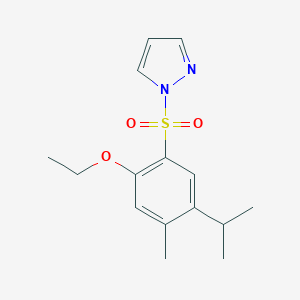

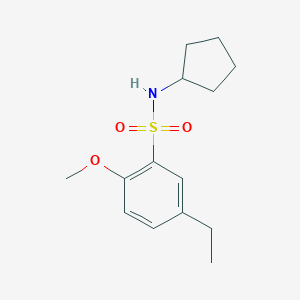

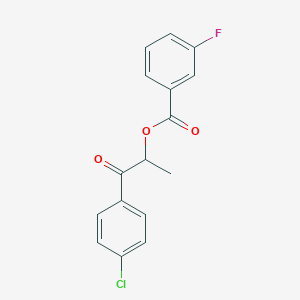

![molecular formula C15H15NO5S B500598 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoesäure CAS No. 886119-82-0](/img/structure/B500598.png)

2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid” is also referred to as “Methyl 2-methoxy-5-sulfamoylbenzoate” or "Methyl 5-(aminosulphonyl)-2-methoxybenzoate" . It is an important intermediate for the synthesis of sulpiride , which is a drug used for the treatment of psychiatric disorders such as schizophrenia and depression .

Synthesis Analysis

The synthesis of “2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid” generally consists of four reactive steps: etherification, sulfonyl chloride formation, amination, and esterification . The precursor for this synthesis is salicylic acid . After optimizing reaction conditions such as molar ratio, reaction time, and reaction temperature, the yield of the four-step reactions can be improved .Molecular Structure Analysis

The molecular structure of “2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid” was confirmed by 1HNMR and HPLC .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid” include etherification (phenol hydroxyl), sulfonyl chloride formation, amination, and esterification .Wirkmechanismus

Target of Action

It’s known that similar compounds play a significant role in the treatment of psychiatric disorders such as schizophrenia and depression .

Mode of Action

It’s known that similar compounds interact with their targets through processes like free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound is likely to affect several biochemical pathways. For instance, it may be involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls . It might also participate in transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Similar compounds are known to undergo processes like protodeboronation .

Result of Action

It’s known that similar compounds are important intermediates for the synthesis of drugs like sulpiride, which is used for the treatment of psychiatric disorders such as schizophrenia and depression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound involves a long process with each step producing a large amount of waste, including high chemical oxygen demand (COD), high salt, high ammonia nitrogen, and mixed wastewater. These factors pose significant challenges and high costs for large-scale industrial production .

Vorteile Und Einschränkungen Für Laborexperimente

2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid is a commonly used NSAID in laboratory experiments due to its anti-inflammatory and analgesic properties. However, it is important to note that 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid can have side effects such as gastrointestinal bleeding, renal toxicity, and hepatic toxicity. Therefore, it is important to use 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid with caution and to monitor for any adverse effects.

Zukünftige Richtungen

There are several future directions for the study of 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid. One area of research is the development of new formulations of 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of the potential of 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid in the treatment of other conditions such as cancer and Alzheimer's disease. Additionally, there is a need for further research to better understand the mechanism of action of 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid and its effects on different cell types and tissues.

Synthesemethoden

2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid can be synthesized by several methods, including the condensation of 2,3-dimethylaniline with ethyl chloroformate, followed by reaction with sodium hydroxide and 2-methoxy-5-methylbenzenesulfonyl chloride. Another method involves the reaction of 2,3-dimethylaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to yield 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Die Verbindung 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoesäure ist ein Zwischenprodukt bei der Synthese von Sulpirid, einem Medikament zur Behandlung psychiatrischer Erkrankungen wie Schizophrenie und Depression .

Umweltwissenschaften

Es kann in Umweltstudien verwendet werden, um den Abbauprozess von sulfonylhaltigen Verbindungen und deren Auswirkungen auf Ökosysteme zu verstehen.

Eigenschaften

IUPAC Name |

2-[(2-methoxy-5-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-10-7-8-13(21-2)14(9-10)22(19,20)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQCRUDKRXUZOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

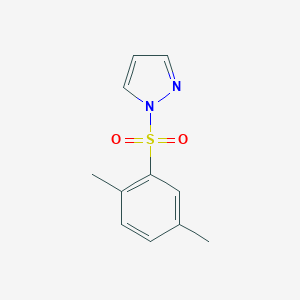

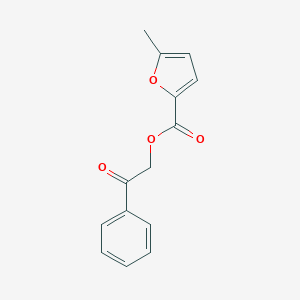

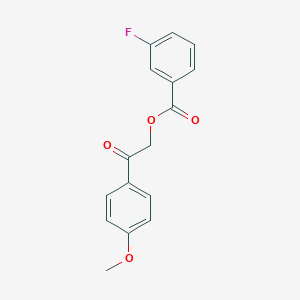

![1-(2-Furoyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B500524.png)

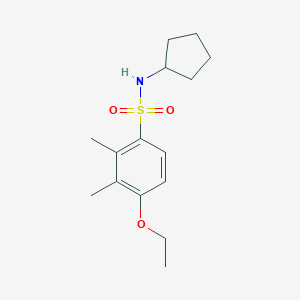

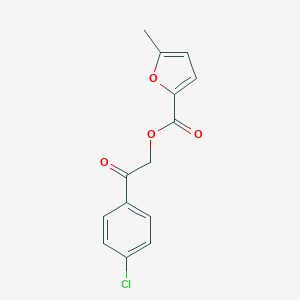

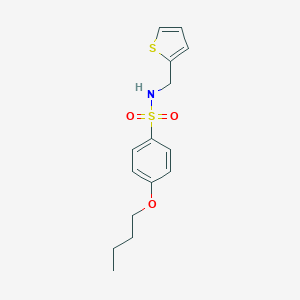

![2-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B500527.png)

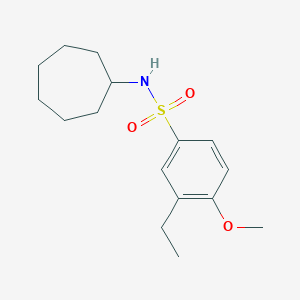

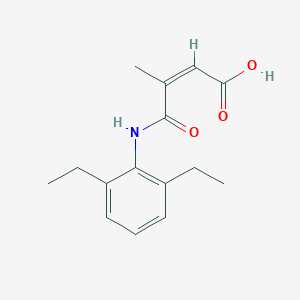

![2-isopropyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B500529.png)